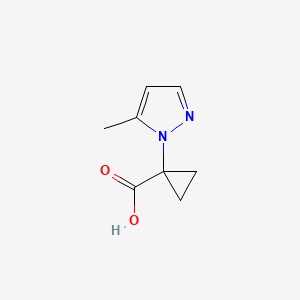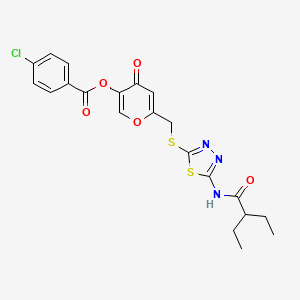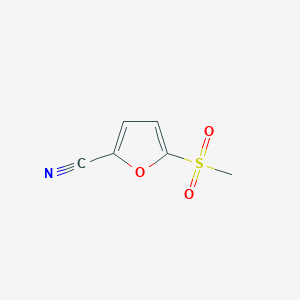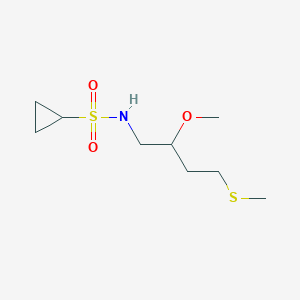
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1469286-30-3 . It has a molecular weight of 166.18 . The compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O2/c1-6-2-5-9-10 (6)8 (3-4-8)7 (11)12/h2,5H,3-4H2,1H3, (H,11,12) . This indicates the molecular structure of the compound. Carboxylic acids generally are soluble in such organic solvents as ethanol, toluene, and diethyl ether . Carboxylic acids of low molar mass are quite soluble in water . Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant .
Aplicaciones Científicas De Investigación
Ethylene Precursor in Plants
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. In studies involving light-grown wheat leaves, ACC was found to be primarily converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, a nonvolatile metabolite, indicating its role in plant physiology (Hoffman, Yang, & McKeon, 1982).
Inhibitor of Mycolic Acid Biosynthesis
Compounds structurally similar to this compound have been studied as potential inhibitors of mycolic acid biosynthesis in mycobacteria. For example, methyl esters of cyclopropene analogues showed inhibition of mycolic acid biosynthesis, highlighting the potential use of cyclopropane derivatives in targeting bacterial cell wall synthesis (Hartmann et al., 1994).
Biological Activity of Cyclopropanecarboxylic Acid Derivatives
Cyclopropanecarboxylic acid derivatives, similar to this compound, have been used as lead compounds due to their biological activity. New thiourea derivatives have been synthesized, showing excellent herbicidal and fungicidal activities, indicating the potential for agricultural applications (Tian, Song, Wang, & Liu, 2009).
Synthesis and Application in Organic Chemistry
The synthesis of cyclopropane derivatives and their application in organic chemistry have been extensively explored. These compounds serve as building blocks in various synthetic pathways, demonstrating their versatility in producing a wide range of chemical structures and potential applications in drug synthesis and material science (Shi, Lu, Wei, & Shao, 2012).
Ring-Opening Reactions in Organic Synthesis
Cyclopropane derivatives, including those related to this compound, are known for their participation in ring-opening reactions. These reactions are integral in organic synthesis, offering pathways to create complex molecules with potential pharmacological applications (Ortega & Csákÿ, 2016).
Propiedades
IUPAC Name |
1-(5-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCFVUUFJIZMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)
![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)

![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)

![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)




![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)